molecular formula C14H18F2N2O B248183 N-(3,4-difluorophenyl)-3-(piperidin-1-yl)propanamide

N-(3,4-difluorophenyl)-3-(piperidin-1-yl)propanamide

Katalognummer B248183
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: BSJCXWHRODHPDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-3-(piperidin-1-yl)propanamide, commonly known as DFPP, is a chemical compound that has garnered significant attention in the scientific research community due to its potential as a therapeutic agent. DFPP belongs to the class of compounds known as piperidine derivatives and has been studied extensively for its various biochemical and physiological effects.

Wirkmechanismus

DFPP exerts its effects by binding to specific receptors in the body, including the sigma-1 receptor and the transient receptor potential vanilloid 1 (TRPV1) receptor. These receptors play a crucial role in regulating various physiological processes such as pain perception, inflammation, and cell growth.
Biochemical and Physiological Effects
DFPP has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DFPP has been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating the activity of certain neurotransmitters in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

DFPP has several advantages as a research tool, including its specificity for certain receptors and its ability to induce specific physiological effects. However, the synthesis of DFPP is a complex process that requires specialized equipment and expertise, which can be a limitation for some researchers. Additionally, the effects of DFPP may vary depending on the experimental conditions, which can make it difficult to interpret results.

Zukünftige Richtungen

There are several areas of future research that could be explored with DFPP. One potential direction is to investigate its potential as a treatment for various types of cancer, including breast cancer and lung cancer. Another area of future research is to explore its potential as a treatment for neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies could be conducted to better understand the mechanism of action of DFPP and its effects on various physiological processes.

Synthesemethoden

DFPP can be synthesized through a multi-step process involving the reaction of piperidine with 3,4-difluorobenzoyl chloride. The resulting intermediate is then reacted with propionic anhydride to yield the final product, DFPP. The synthesis of DFPP is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

DFPP has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. DFPP has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

N-(3,4-difluorophenyl)-3-(piperidin-1-yl)propanamide

Molekularformel

C14H18F2N2O

Molekulargewicht

268.3 g/mol

IUPAC-Name

N-(3,4-difluorophenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C14H18F2N2O/c15-12-5-4-11(10-13(12)16)17-14(19)6-9-18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,17,19)

InChI-Schlüssel

BSJCXWHRODHPDE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Kanonische SMILES

C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.